(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid
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Overview
Description
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of triterpenoids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, including the formation of the triterpenoid core and subsequent functionalization. Common synthetic routes may include:
Oxidation and Reduction Reactions: To introduce hydroxyl and carboxyl groups.
Amidation Reactions: To attach the aminoundecanoic acid moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Fermentation Processes: Using microorganisms to produce the triterpenoid core.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To convert ketones to alcohols.
Substitution: To replace functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Using its derivatives in the production of pharmaceuticals or cosmetics.
Mechanism of Action
The mechanism by which N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid exerts its effects involves:
Molecular Targets: Such as enzymes or receptors that it binds to.
Pathways Involved: Including signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and anticancer properties.
Ursolic Acid: Studied for its potential therapeutic effects.
Uniqueness
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of triterpenoid and aminoundecanoic acid moieties, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
173106-27-9 |
---|---|
Molecular Formula |
C39H65NO6 |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid |
InChI |
InChI=1S/C39H65NO6/c1-35(2)28-18-21-38(5)29(36(28,3)20-19-30(35)41)16-15-27-32-26(33(44)45)17-22-39(32,24-23-37(27,38)4)34(46)40-25-13-11-9-7-6-8-10-12-14-31(42)43/h26-30,32,41H,6-25H2,1-5H3,(H,40,46)(H,42,43)(H,44,45)/t26-,27?,28+,29-,30+,32-,36+,37-,38-,39+/m1/s1 |
InChI Key |
PZCVVCQRVOZVAJ-SHBZPGRUSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4[C@]3(CC[C@@]5([C@@H]4[C@@H](CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Synonyms |
29,30-Dinorlupan-20-oic acid, 28-[(10-carboxydecyl)amino]-3-hydroxy-28 -oxo-, (3beta.)- |
Origin of Product |
United States |
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